(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate
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Overview
Description
(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate is an organic compound with the molecular formula C9H6N2OS2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate typically involves the reaction of 5-hydroxy-2-mercaptobenzothiazole with methyl thiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the hydroxy and thiocyanate groups.
2-Mercaptobenzothiazole: Similar structure but with a mercapto group instead of the thiocyanate group.
5-Hydroxy-2-mercaptobenzothiazole: Similar structure but with a mercapto group instead of the thiocyanate group.
Uniqueness
(5-Hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate is unique due to the presence of both hydroxy and thiocyanate groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications .
Properties
CAS No. |
90418-62-5 |
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Molecular Formula |
C9H6N2OS2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
(5-hydroxy-1,3-benzothiazol-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C9H6N2OS2/c10-5-13-4-9-11-7-3-6(12)1-2-8(7)14-9/h1-3,12H,4H2 |
InChI Key |
AELRCMOKRQCWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)CSC#N |
Origin of Product |
United States |
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